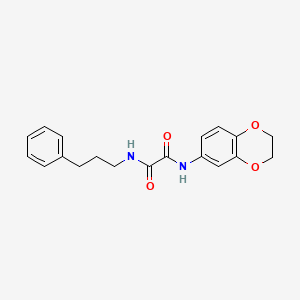

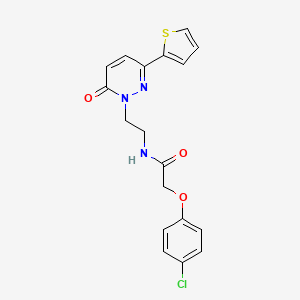

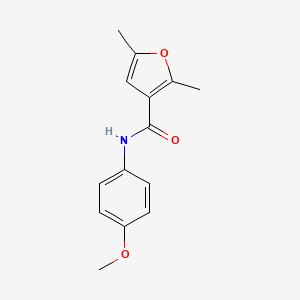

![molecular formula C14H9F3N2OS B2828854 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-27-8](/img/structure/B2828854.png)

3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit significant antimycobacterial activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The exact synthesis process for “this compound” is not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Green Synthesis Approach

A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones was developed, involving a catalytic four-component reaction that is more efficient and environmentally friendly compared to previous methods. This process is characterized by reduced catalyst loading, step economy, and straightforward purification, highlighting its significance in the sustainable synthesis of pharmacologically relevant compounds (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Research has shown that new series of thieno[2,3-d]pyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory activities. This includes enhanced antibacterial, antifungal, and anti-inflammatory effects, making these compounds promising for the development of new therapeutic agents (Tolba et al., 2018).

Antibacterial and Antifungal Activity

A study on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their significant antibacterial and antifungal properties. Some compounds demonstrated higher antifungal activity than fluconazole against Candida species, and better antibacterial activity than other derivatives, showcasing their potential in combating resistant microbial strains (Kahveci et al., 2020).

Cancer Cell Growth Inhibition

The synthesis of novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth has been explored. Certain compounds showed the ability to inhibit various cancer cell types without toxicity to normal cells, indicating their potential as cancer therapeutics (Zhang et al., 2019).

Antitrichinnellosis and Antiprotozoal Activity

Compounds containing the thieno[2,3-d]pyrimidin-4(3H)-one structure, merged with a benzimidazole ring, have shown significant antitrichinellosis and antiprotozoal effects. Some derivatives exhibited higher activity than albendazole against Trichinella spiralis, suggesting their potential in treating parasitic infections (Mavrova et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds in this class have potential to be developed as antitubercular agents .

Propiedades

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-3-1-2-9(6-10)7-19-8-18-12-11(13(19)20)4-5-21-12/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDOYVWFOCNTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

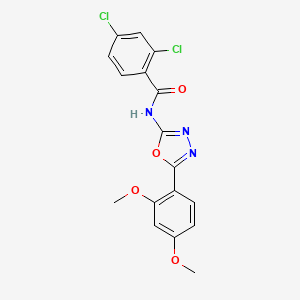

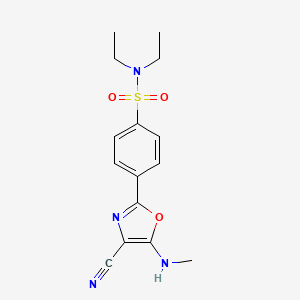

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2828773.png)

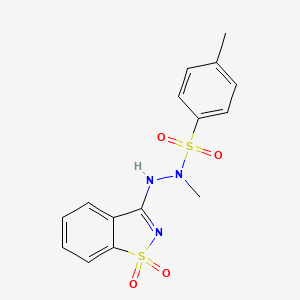

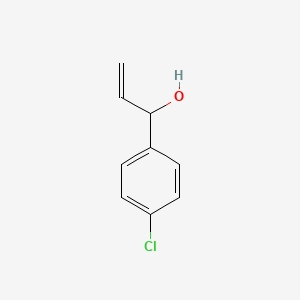

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)

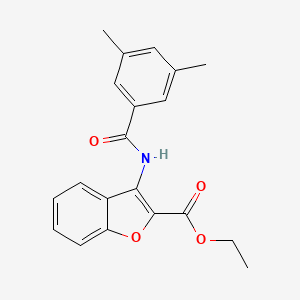

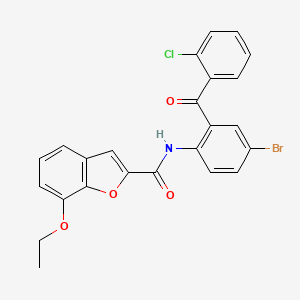

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)